

# An In-depth Technical Guide to the Toxicological Profile of BIA 10-2474

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Disclaimer: The query for "**BVD 10**" did not yield a specific toxicological profile. It is highly likely that this was a typographical error for "BIA 10-2474," a compound that has been the subject of extensive toxicological investigation. This guide focuses on the toxicological profile of BIA 10-2474.

### Introduction

BIA 10-2474 is an experimental, long-acting inhibitor of fatty acid amide hydrolase (FAAH).[1] The primary function of FAAH is the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, BIA 10-2474 was developed to increase the levels of endogenous anandamide, with the therapeutic goal of treating conditions like anxiety, chronic pain, and other neurological disorders.[1] However, a tragic outcome in a Phase I clinical trial in 2016, which resulted in one fatality and severe neurological damage in other participants, brought its development to a halt and initiated extensive investigations into its toxicological profile.[2][3] This guide provides a comprehensive overview of the non-clinical toxicology of BIA 10-2474.

### **Quantitative Toxicological Data**

A summary of the key quantitative data from non-clinical and clinical studies of BIA 10-2474 is presented below.

Table 1: No-Observed-Adverse-Effect Level (NOAEL) in Preclinical Studies



Species	Study Duration	NOAEL
Rat	26-week	10 mg/kg/day
Dog	13-week	Data not consistently reported, but adverse effects were seen at higher doses.
Monkey	13-week	75 mg/kg/day

Source:[1]

Table 2: In Vitro Inhibitory Activity (IC50)

Target Enzyme	BIA 10-2474 IC50	PF-04457845 IC50 (Comparator)
On-Target		
FAAH	~7.7 nM	~4.4 nM
Off-Targets		
FAAH2	Inhibited	Single major off-target
ABHD6	Inhibited	Not inhibited
CES1	Inhibited	Not inhibited
CES2	Inhibited	Not inhibited
PNPLA6	Inhibited	Not inhibited

Source:[4][5]

Table 3: Dosing in the Phase I Clinical Trial (Multiple Ascending Dose Portion)



Cohort	Dose	Outcome
1	2.5 mg/day for 10 days	Well tolerated
2	5.0 mg/day for 10 days	Well tolerated
3	10 mg/day for 10 days	Well tolerated
4	20 mg/day for 10 days	Well tolerated
5	50 mg/day for 10 days	Severe adverse events, including one death

### Source:[1]

# **Experimental Protocols**

Detailed methodologies for key toxicological assessments of BIA 10-2474 are outlined below.

## **Genotoxicity Assays**

A battery of genotoxicity tests was conducted to assess the mutagenic and clastogenic potential of BIA 10-2474. All tests yielded negative results.[2][6]

- Bacterial Reverse Mutation Assay (Ames Test):
  - Purpose: To detect point mutations (gene mutations).
  - Method:Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2uvrA) were used. The assays were performed with and without a metabolic activation system (S9 fraction from rat liver). BIA 10-2474 was tested up to a concentration of 5000 μ g/plate .[2][7]
- In Vitro Mammalian Chromosome Aberration Test:
  - Purpose: To detect chromosomal damage.
  - Method: Human lymphocytes were exposed to BIA 10-2474 at concentrations up to 300 μg/ml, both with and without metabolic activation.[2]



- In Vivo Mammalian Erythrocyte Micronucleus Test:
  - Purpose: To assess for chromosomal damage or damage to the mitotic apparatus in a living animal.
  - Method: Male and female mice were administered BIA 10-2474. The study was conducted
    in accordance with OECD Test Guideline 474.[8] Bone marrow cells were analyzed for the
    presence of micronuclei in polychromatic erythrocytes.

## **Repeated-Dose Toxicity Studies**

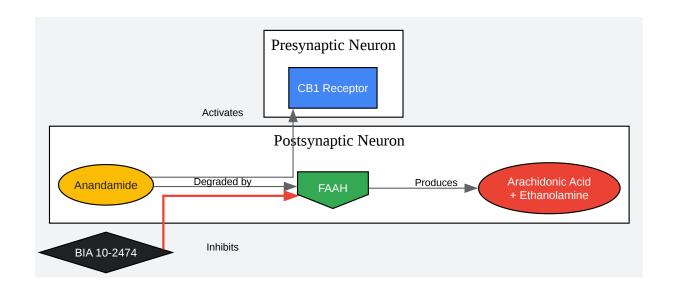
These studies were conducted in multiple species to evaluate the potential for toxicity after repeated administration of BIA 10-2474.

- General Protocol Outline:
  - Animal Species: Studies were conducted in rats, dogs, and non-human primates.
  - Dose Administration: BIA 10-2474 was administered orally once daily.
  - Dose Groups: Typically included a control group and multiple dose levels of BIA 10-2474.
  - Duration: Ranged from 4 weeks to 26 weeks.[1]
  - Parameters Monitored:
    - Clinical observations for signs of toxicity.
    - Body weight and food consumption.
    - Hematology and clinical chemistry.
    - Urinalysis.
    - Organ weights.
    - Gross pathology and histopathology of a comprehensive list of tissues.



# Signaling Pathways and Mechanisms of Toxicity On-Target Signaling Pathway: Endocannabinoid System

BIA 10-2474's primary pharmacological target is FAAH. Inhibition of FAAH leads to an accumulation of anandamide, which then acts on cannabinoid receptors (CB1 and CB2) and other receptors like TRPV1. This modulation of the endocannabinoid system was the intended therapeutic mechanism.



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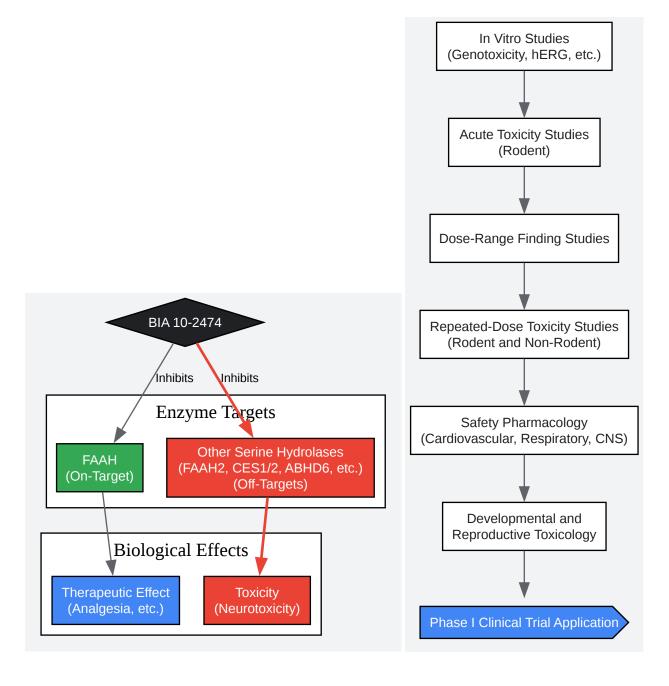
Caption: Simplified Endocannabinoid Signaling Pathway and the Action of BIA 10-2474.

## Off-Target Activity and Postulated Mechanism of Toxicity

The severe neurotoxicity observed in the clinical trial is not believed to be a direct result of excessive FAAH inhibition, as other potent FAAH inhibitors have been tested without similar adverse events.[9] Research has revealed that BIA 10-2474 inhibits several other serine hydrolases, an activity not shared by the more selective FAAH inhibitor PF-04457845.[4] This "off-target" activity is hypothesized to be the cause of the toxicity.

The inhibition of these other lipases may have led to a disruption of lipid metabolism within the central nervous system, contributing to the observed neurotoxicity.[4][5]





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### Foundational & Exploratory





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